molecular formula C10H10N2O4 B10875408 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid

2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid

Cat. No.: B10875408
M. Wt: 222.20 g/mol
InChI Key: GJWQVIZWBRBYJU-IZZDOVSWSA-N
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Description

2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid is an organic compound characterized by the presence of a hydrazone functional group attached to a methoxybenzoyl moiety and an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid typically involves the reaction of 4-methoxybenzoyl hydrazine with glyoxylic acid. The reaction proceeds under acidic or basic conditions, often using solvents such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:

    Formation of Hydrazone:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction of the hydrazone group can yield hydrazines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of hydrazines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the methoxybenzoyl moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylbenzoyl)hydrazono]acetic acid
  • 2-[2-(4-Chlorobenzoyl)hydrazono]acetic acid
  • 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid

Comparison

Compared to its analogs, 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]acetic acid

InChI

InChI=1S/C10H10N2O4/c1-16-8-4-2-7(3-5-8)10(15)12-11-6-9(13)14/h2-6H,1H3,(H,12,15)(H,13,14)/b11-6+

InChI Key

GJWQVIZWBRBYJU-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC(=O)O

Origin of Product

United States

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